Cucurbitacin K
Overview
Description
Cucurbitacin K is a biochemical compound belonging to the class of cucurbitacins, which are highly oxygenated tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. This compound is known for its potent biological activities, including anti-inflammatory, anticancer, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin K involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions. One common synthetic route involves the oxidation of cucurbitadienol to form this compound. This reaction is often carried out using oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources, particularly from plants in the Cucurbitaceae family. The extraction process involves solvent extraction followed by purification using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Cucurbitacin K undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Cucurbitacin K exerts its effects through multiple molecular targets and pathways:
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3): This leads to the suppression of cancer cell proliferation and induction of apoptosis.
Modulation of Reactive Oxygen Species (ROS) Levels: Enhances oxidative stress in cancer cells, leading to cell death.
Inhibition of Nuclear Factor-kappa B (NF-κB): Reduces inflammation by suppressing the expression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Cucurbitacin K is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin A, B, C, D, E, I, and others. While all cucurbitacins share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities. For instance:
Cucurbitacin B: Known for its potent anticancer and anti-inflammatory properties.
Cucurbitacin E: Exhibits strong cytotoxic effects against various cancer cell lines.
Cucurbitacin I: Primarily studied for its role in inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.
This compound stands out due to its unique combination of biological activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-(2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl)-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,11,16,18-20,23,31-33,37-38H,10,12-14H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGLZDYMEULGSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987026 | |
Record name | 2,16,20,24,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6766-43-4 | |
Record name | Cucurbitacin K | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,16,20,24,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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